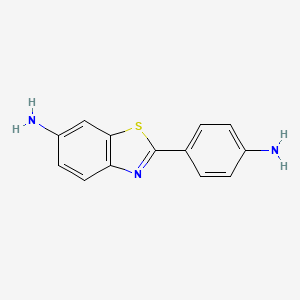

2-(4-Amino-phenyl)-benzothiazol-6-ylamin

Übersicht

Beschreibung

2-(4-Amino-phenyl)-benzothiazol-6-ylamine, also known as 2-APBT, is an organic compound used in scientific research to study a variety of biological processes. It is a member of the benzothiazole class of molecules, which are known for their ability to interact with proteins in a variety of ways. 2-APBT is a versatile compound, and its applications in research are numerous.

Wissenschaftliche Forschungsanwendungen

Fluoreszierendes Markierungsreagenz für die Fettsäureanalyse

Diese Verbindung wurde als neuartiges fluoreszierendes Markierungsreagenz zur Bestimmung von Fettsäuren in Himbeeren verwendet . Die Methode wurde durch Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion und online-Massenspektrometrie-Identifizierung (HPLC–FLD–MS/MS) optimiert .

Analyse von Fettsäuren in verschiedenen Himbeersorten

Die Verbindung wurde erfolgreich für die Hochleistungsflüssigkeitschromatographie (HPLC)-Bestimmung von Fettsäuren in 37 verschiedenen Himbeersorten eingesetzt . Die wichtigsten experimentellen Parameter, die die Extraktionseffizienz und den Derivatisierungsgrad beeinflussen, wurden untersucht und optimiert .

Sensitive und selektive Bestimmung von gesättigten und ungesättigten Fettsäuren

Ein neuartiges fluoreszierendes Reagenz 2-(4-Amino)-phenyl-1-hydrogen-phenanthren [9, 10-d] imidazol (PIA) wurde für die sensitive und selektive Bestimmung von gesättigten und ungesättigten Fettsäuren in 37 verschiedenen Himbeersorten entwickelt .

Extraktionsmethode für Fettsäuren von Potentilla anserina L.

Unter optimalen Extraktionsbedingungen wurden 16 Fettsäuren von Potentilla anserina L. mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion unter Verwendung von 2-(4-Amino)-phenyl-1-hydrogen-phenanthren [9,10-d] imidazol als Fluoreszenzreagenz analysiert .

Antibakterielle Aktivität

Eine neuartige Reihe von substituierten Benzothiazolen, die Semicarbazon- und Thiosemicarbazon-Moleküle tragen, wurde entwickelt, synthetisiert und auf ihre antimikrobielle Aktivität bewertet .

Wirkmechanismus

Target of Action

It’s known that similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

The mode of action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine involves membrane perturbation and intracellular interactions . The compound interacts with the cytoplasmic membrane, leading to its permeabilization . It also exhibits DNA-binding properties, suggesting an intracellular mode of action .

Biochemical Pathways

The compound’s ability to perturb the cytoplasmic membrane and bind to dna suggests it may interfere with essential cellular processes such as dna replication, transcription, and protein synthesis .

Result of Action

The result of the action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is the inhibition of bacterial growth . The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The compound’s membrane-perturbing and DNA-binding properties lead to disruption of essential cellular processes, resulting in bacterial cell death .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(4-Amino-phenyl)-benzothiazol-6-ylamine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . It interacts with bacterial cell membranes, leading to membrane perturbation and intracellular effects . Additionally, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine has been found to bind to DNA, suggesting a potential mechanism for its antimicrobial action . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase may also contribute to its antimicrobial properties .

Cellular Effects

The effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated selective cytotoxicity, particularly against estrogen receptor-positive breast cancer cell lines . It induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine influences gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine exerts its effects through several mechanisms. It binds to bacterial cell membranes, causing membrane disruption and increased permeability . This interaction leads to the leakage of cellular contents and ultimately cell death . In cancer cells, the compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and transcription . This inhibition results in DNA damage and triggers apoptotic pathways . Additionally, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine can modulate the activity of various kinases, leading to altered cell signaling and gene expression .

Temporal Effects in Laboratory Settings

The stability and effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . In vitro studies have shown that the antimicrobial and anticancer effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine are time-dependent, with prolonged exposure leading to increased cytotoxicity . Long-term studies in vivo have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .

Metabolic Pathways

2-(4-Amino-phenyl)-benzothiazol-6-ylamine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine with cofactors such as NADPH is essential for its metabolism and subsequent biological activity . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and distribution . Once inside the cell, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 2-(4-Amino-phenyl)-benzothiazol-6-ylamine to specific compartments or organelles within the cell . For example, the compound’s ability to bind to DNA suggests its localization in the nucleus, where it can exert its effects on gene expression and DNA replication .

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBLHXAPPAUPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353947 | |

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50862-59-4 | |

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)